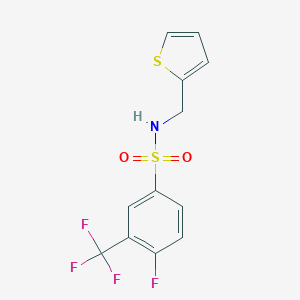![molecular formula C16H17N3O2 B246420 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate, also known as MTT, is a yellow tetrazolium salt that has been widely used in scientific research as a colorimetric assay for cell viability and proliferation. MTT is a water-soluble compound that can be reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified by spectrophotometry. The reduction of MTT to formazan is dependent on the metabolic activity of cells, and therefore, MTT assay has been widely used as a measure of cell viability and proliferation in various cell-based assays.
Wirkmechanismus
The mechanism of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate reduction in living cells is not fully understood. It is believed that 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is reduced by mitochondrial dehydrogenases to form a purple formazan product, which accumulates in the cytoplasm of cells. The reduction of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is dependent on the metabolic activity of cells, and therefore, the amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate is a relatively non-toxic compound that does not affect the biochemical or physiological processes of cells. However, it is important to note that the reduction of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate to formazan is dependent on the metabolic activity of cells, and therefore, the results of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay can be affected by various factors, including cell density, culture conditions, and the presence of other compounds in the culture medium.
Vorteile Und Einschränkungen Für Laborexperimente
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has several advantages over other cell viability assays, including its simplicity, reliability, and low cost. 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay can be performed in a 96-well plate format, which allows for high-throughput screening of large numbers of compounds. However, it is important to note that 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has several limitations, including its dependence on the metabolic activity of cells, the potential for interference from other compounds in the culture medium, and the inability to distinguish between viable and non-viable cells.
Zukünftige Richtungen
There are several future directions for the development and application of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay in scientific research. One area of focus is the development of new 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate analogs that can be used to assess specific metabolic pathways in cells. Another area of focus is the development of new methods for the quantification of formazan product, which can improve the accuracy and sensitivity of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay. Additionally, the application of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay in three-dimensional cell culture models and in vivo studies is an area of active research.
Synthesemethoden
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate can be synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate-Br) with sodium azide and sodium nitrite in an aqueous solution. The reaction proceeds through the formation of a diazonium intermediate, which then undergoes a cyclization reaction to form 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate. The purity of 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate can be improved by recrystallization from ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay has been widely used in scientific research for the evaluation of cell viability and proliferation in various cell-based assays, including drug screening, toxicity testing, and cell signaling studies. 4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate assay is a simple and reliable method that can be used to assess the effect of various compounds on cell viability and proliferation. The assay can be performed in a 96-well plate format, which allows for high-throughput screening of large numbers of compounds.
Eigenschaften
Molekularformel |
C16H17N3O2 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4-oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C16H17N3O2/c20-14-13(12-6-2-1-3-7-12)15(21)19-11-5-9-17-8-4-10-18(14)16(17)19/h1-3,6-7H,4-5,8-11H2 |
InChI-Schlüssel |
PIFPEJYOCLOBHP-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C(=O)N3C2=[N+](C1)CCC3)C4=CC=CC=C4)[O-] |
Kanonische SMILES |
C1CN2CCC[N+]3=C2N(C1)C(=O)C(=C3[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)
